4-(3-Nitrophenyl)benzaldehyde
Overview
Description
4-(3-Nitrophenyl)benzaldehyde is an organic compound with the molecular formula C13H9NO3. It is a derivative of benzaldehyde, where a nitro group is attached to the benzene ring at the meta position relative to the aldehyde group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenyl)benzaldehyde typically involves the nitration of biphenyl followed by formylation. One common method includes the nitration of biphenyl to produce 3-nitrobiphenyl, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the para position relative to the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-(3-Nitrophenyl)benzoic acid.
Reduction: 4-(3-Aminophenyl)benzaldehyde.
Substitution: 4-(3-Nitrophenyl)-2-bromobenzaldehyde or 4-(3-Nitrophenyl)-2-chlorobenzaldehyde.
Scientific Research Applications
4-(3-Nitrophenyl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Medicine: It is investigated for its potential use in the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)benzaldehyde involves its interaction with molecular targets through its aldehyde and nitro functional groups. The aldehyde group can form Schiff bases with primary amines, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
4-Nitrobenzaldehyde: Similar structure but with the nitro group at the para position.
3-Nitrobenzaldehyde: Nitro group at the meta position relative to the aldehyde group.
4-(4-Nitrophenyl)benzaldehyde: Nitro group at the para position on the second benzene ring.
Uniqueness: 4-(3-Nitrophenyl)benzaldehyde is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(3-nitrophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNUEQVVKNIIMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458364 | |
Record name | 4-(3-nitrophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411206-92-3 | |
Record name | 4-(3-nitrophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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